1-(4-Amino-2-methoxyphenyl)ethanone
Overview
Description
1-(4-Amino-2-methoxyphenyl)ethanone, also known by its IUPAC name, is a compound with the molecular formula C9H11NO2. It is characterized by the presence of an amino group at the 4-position and a methoxy group at the 2-position on the phenyl ring, with an ethanone group attached to the phenyl ring.
Scientific Research Applications
1-(4-Amino-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
While the specific mechanism of action for 1-(4-Amino-2-methoxyphenyl)ethanone is not available, a compound with a similar structure, 1-(4-Amino-2-hydroxyphenyl)ethanone, has been reported to show quorum sensing inhibitory activity against Pseudomonas aeruginosa . It suppressed the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(4-Amino-2-methoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can alter the enzyme’s conformation and reduce its catalytic efficiency. Additionally, this compound can form hydrogen bonds with proteins, affecting their stability and function. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme kinetics and protein dynamics .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of specific genes by interacting with transcription factors or epigenetic regulators. These changes in gene expression can subsequently alter cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and catalysis. Additionally, the compound can interact with receptors on the cell surface, triggering downstream signaling cascades. These interactions can result in changes in gene expression, protein activity, and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as enhancing cellular function and promoting tissue regeneration. Higher doses may lead to toxic or adverse effects, including cell death and tissue damage. It is important to determine the optimal dosage range for specific applications to minimize potential side effects. Additionally, threshold effects may be observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential as a tool for studying metabolic processes and identifying novel therapeutic targets .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, or mitochondria. The distribution of this compound within cells can influence its interactions with biomolecules and its overall efficacy. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For example, it may localize to the nucleus, where it can interact with transcription factors and regulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production. The subcellular localization of this compound provides insights into its specific roles and mechanisms of action within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Comparison with Similar Compounds
1-(2-Amino-4-methoxyphenyl)ethanone: Similar structure but with different positional isomers.
2-Methoxyphenyl isocyanate: Used for different applications but shares the methoxyphenyl group.
4-Methoxyphenethyl alcohol: Another compound with a methoxyphenyl group but different functional groups
Uniqueness: 1-(4-Amino-2-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups, along with the ethanone moiety, makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(4-amino-2-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSESDZHLGIIHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612224 | |
Record name | 1-(4-Amino-2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60207-18-3 | |
Record name | 1-(4-Amino-2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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